molecular formula C15H16Cl2N2O B13751677 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride CAS No. 26694-00-8

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride

Cat. No.: B13751677
CAS No.: 26694-00-8
M. Wt: 311.2 g/mol
InChI Key: HWHHQAIKYRNUCS-UHFFFAOYSA-N
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Description

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride is a synthetic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical research. The presence of a pyridyl group and a chlorine atom in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with formaldehyde and an amine.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine or pyridyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of the pyridyl group may facilitate binding to specific biological targets, while the chlorine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1H-2,3-Benzoxazine: A parent compound with similar structural features.

    6-Chloro-1H-2,3-Benzoxazine: A derivative with a chlorine atom at a different position.

    3-(2-(4-Pyridyl)ethyl)-1H-2,3-Benzoxazine: A compound with a similar pyridyl group.

Uniqueness

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-(2-(4-pyridyl)ethyl)-, hydrochloride is unique due to the specific combination of the benzoxazine ring, chlorine atom, and pyridyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

26694-00-8

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

IUPAC Name

6-chloro-3-(2-pyridin-1-ium-4-ylethyl)-1,4-dihydro-2,3-benzoxazine;chloride

InChI

InChI=1S/C15H15ClN2O.ClH/c16-15-2-1-13-11-19-18(10-14(13)9-15)8-5-12-3-6-17-7-4-12;/h1-4,6-7,9H,5,8,10-11H2;1H

InChI Key

HWHHQAIKYRNUCS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CON1CCC3=CC=[NH+]C=C3)C=CC(=C2)Cl.[Cl-]

Origin of Product

United States

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